2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one
Description
2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group and a piperazine ring
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-14-13-17(22)5-8-19(14)26-15(2)20(25)24-11-9-23(10-12-24)18-6-3-16(21)4-7-18/h3-8,13,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLZASXPPGTAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This is followed by the reaction with an appropriate alkylating agent to introduce the phenoxy group.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative. This can be achieved by reacting 4-chlorophenylamine with ethylene diamine under controlled conditions.
Final Coupling Reaction: The final step involves coupling the phenoxy intermediate with the piperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one
- 2-(4-Methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one
Uniqueness
2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one is unique due to the presence of both chlorinated phenoxy and piperazine groups, which may confer specific chemical and biological properties not found in similar compounds.
Biological Activity
The compound 2-(4-Chloro-2-methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one , often referred to by its chemical structure or CAS number, is an organic molecule with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.31 g/mol. The structure incorporates a piperazine ring, which is common in many psychoactive and therapeutic agents, and a chloro-substituted phenoxy group that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22Cl2N2O2 |
| Molecular Weight | 393.31 g/mol |
| CAS Number | Not specified |
| Melting Point | Not available |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, primarily through its interaction with neurotransmitter systems. The piperazine moiety is known for its affinity to serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
- Serotonin Receptor Modulation : Studies suggest that compounds with similar structures can act as serotonin receptor agonists or antagonists, potentially influencing anxiety and depression pathways.
- Dopaminergic Activity : The chlorophenyl group may enhance dopaminergic activity, which is beneficial in treating disorders like schizophrenia or Parkinson's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : It likely binds to various receptors in the central nervous system (CNS), including 5-HT (serotonin) and D2 (dopamine) receptors, modulating neurotransmission.
- Inhibition of Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters, leading to increased availability in the synaptic cleft.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential applications:
- Antidepressant Activity : A study found that piperazine derivatives exhibit antidepressant-like effects in animal models by increasing serotonin levels in the brain.
- Antipsychotic Properties : Research has indicated that compounds with similar structures can reduce symptoms in models of psychosis by modulating dopaminergic pathways.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties against oxidative stress, suggesting potential in treating neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
